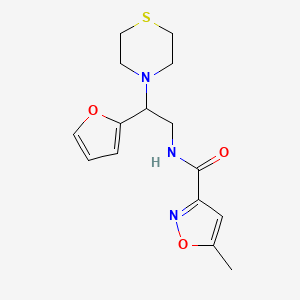

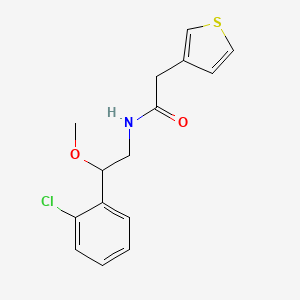

![molecular formula C16H11N3OS B2765374 4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 313403-85-9](/img/structure/B2765374.png)

4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Benzamide derivatives have been explored for their pharmacokinetic profiles in drug development. For instance, studies on SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighted its metabolism and disposition in humans. The research found that the drug is extensively metabolized, with the principal route involving oxidation of the benzofuran ring, leading to significant metabolites in excreta (Renzulli et al., 2011). Such studies are crucial for understanding the metabolic pathways and safety profiles of benzamide-based medications.

Diagnostic Imaging

Radiolabeled benzamides have found applications in diagnostic imaging, particularly for detecting cancer. Iodine-123-(S)-IBZM, a radiolabeled benzamide, has been used for scintigraphic detection of melanoma metastases, leveraging the ectodermic origin of melanocytes and the presence of melanin in target tissues (Maffioli et al., 1994). This demonstrates the compound's potential in enhancing cancer diagnosis and management.

Allergic Inflammation

Benzamide analogues have been investigated for their anti-inflammatory properties, particularly in mast cell-mediated allergic inflammation. SG-HQ2, a synthetic analogue of gallic acid derived from a benzamide structure, showed significant inhibition of histamine release and pro-inflammatory cytokines, suggesting its potential as a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015). This highlights the versatility of benzamide derivatives in developing new anti-inflammatory agents.

Environmental and Human Exposure Studies

Research on the occurrence and human exposure to benzamide derivatives, such as parabens, in environmental samples, has provided valuable information on the widespread presence and potential health impacts of these compounds. Studies have detected various parabens in human urine samples, indicating ubiquitous exposure and necessitating further assessment of potential health risks (Wang et al., 2012). Such research underscores the importance of monitoring and evaluating the environmental and health implications of benzamide derivatives.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theryanodine receptor (RyR) , which is a calcium channel involved in muscle contraction and other cellular processes.

Mode of Action

It’s suggested that the compound may act as anactivator of the insect RyR . Activators of RyR can cause an increase in intracellular calcium levels, leading to muscle contraction and potentially paralysis in insects.

Result of Action

In the context of its potential use as an insecticide, this could result in paralysis and death in insects .

Propiedades

IUPAC Name |

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c1-10-3-2-4-13-14(10)18-16(21-13)19-15(20)12-7-5-11(9-17)6-8-12/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWRDQFMKJARIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

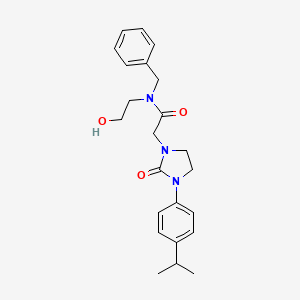

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)

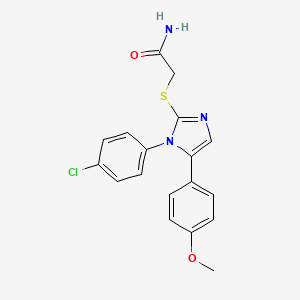

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2765294.png)

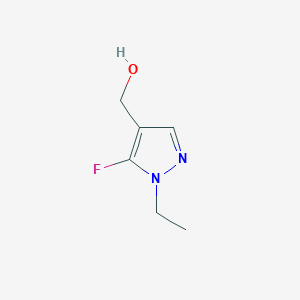

![3-[(4-Methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)

![3-Methyl-1-(1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2765297.png)

![2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2765304.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2765310.png)

![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)

![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)